N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 877798-39-5
Cat. No.: VC6769660
Molecular Formula: C18H22N4
Molecular Weight: 294.402
* For research use only. Not for human or veterinary use.
![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 877798-39-5](/images/structure/VC6769660.png)
Specification
CAS No. | 877798-39-5 |
---|---|
Molecular Formula | C18H22N4 |
Molecular Weight | 294.402 |
IUPAC Name | N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3 |
Standard InChI Key | ZZSFCGAWYPYZKK-UHFFFAOYSA-N |
SMILES | CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reflecting its pyrazolo[1,5-a]pyrimidine backbone substituted at positions 2, 3, 5, and 7. Its molecular formula is , with a molecular weight of 294.4 g/mol . The structure features:
-
A 2-methyl group at position 2 of the pyrazole ring.
-
A 3-phenyl group providing aromatic bulk.
-
A 5-methyl group on the pyrimidine ring.
-
A 7-amine functionalized with a butan-2-yl side chain.
Structural Analysis and Stereoelectronic Features
X-ray crystallography data for this exact compound is unavailable, but analogous pyrazolo[1,5-a]pyrimidines adopt planar fused-ring systems with substituents influencing torsional angles. The 3-phenyl group typically resides perpendicular to the core, while the 7-amine side chain adopts conformations that optimize hydrogen bonding or hydrophobic interactions . Computational modeling suggests that the butan-2-yl group enhances lipid solubility, potentially improving membrane permeability compared to shorter alkyl chains.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine follows a multi-step protocol analogous to methods described for related derivatives :
-
Core Formation: Condensation of 4-phenyl-1H-pyrazol-5-amine with β-keto esters yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.
-
Chlorination: Treatment with phosphorus oxychloride () converts the 7-keto group to a chloro substituent.
-
Amination: Nucleophilic substitution with butan-2-ylamine introduces the final side chain.
Critical Reaction Parameters:
-
Temperature: Amination typically occurs at 80–100°C in inert solvents like dichloromethane or toluene.
-
Catalysts: Tetramethylammonium chloride accelerates chlorination steps .
-
Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity in final stages .
Scalability and Industrial Considerations
While lab-scale syntheses are well-documented, industrial production faces challenges:
-
Cost of Starting Materials: Commercial 4-phenyl-1H-pyrazol-5-amine derivatives remain expensive at scale.
-
Byproduct Management: Chlorination steps generate HCl gas, requiring specialized equipment for containment.
-
Regulatory Compliance: Adherence to REACH and FDA guidelines for amine handling adds operational complexity.
Physicochemical Properties
Basic Physicochemical Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 294.4 g/mol | |
LogP (Predicted) | 3.2 ± 0.3 | |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | |
Melting Point | Not reported | |
Stability | Stable under inert atmosphere |
Spectroscopic Characterization
-
1H NMR (CDCl3): δ 7.45–7.25 (m, 5H, Ph), 4.10 (m, 1H, NHCH(CH2CH3)), 2.65 (s, 3H, C5-CH3), 2.40 (s, 3H, C2-CH3), 1.50–1.20 (m, 7H, butan-2-yl) .
-
13C NMR: 162.5 (C7-N), 155.2 (C5), 148.7 (C2), 138.4 (C3-Ph), 129.1–126.3 (Ph), 45.8 (NHCH(CH2CH3)), 22.1–19.4 (butan-2-yl), 14.2 (C5-CH3), 12.9 (C2-CH3).
Pharmacological Research and Biological Activity
Analog Structure | MABA MIC (µg/mL) | hERG IC50 (µM) | Microsomal Stability (t1/2, min) |
---|---|---|---|
3-(4-Fluorophenyl) variant | 0.2 | >30 | Mouse: 45; Human: 60 |
5-Heteroaryl variant | 0.5 | 25 | Mouse: 30; Human: 40 |
Data adapted from Chibale et al. (2022) .
The butan-2-yl side chain in the target compound may enhance metabolic stability compared to shorter alkyl chains, as observed in murine liver microsomal assays .
Applications and Future Directions
Therapeutic Prospects
-
Tuberculosis Treatment: As ATP synthase inhibitors, these compounds could complement existing TB regimens, particularly against drug-resistant strains .
-
Oncology: Pyrazolo[1,5-a]pyrimidines inhibit kinases like CDK2 and Aurora B, warranting exploration in cancer models.
Industrial and Research Applications
-
Chemical Probes: The compound’s fluorescence properties (λex 340 nm, λem 450 nm) make it a candidate for enzyme-binding assays.
-
Material Science: π-Conjugated systems may serve as organic semiconductors in optoelectronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume